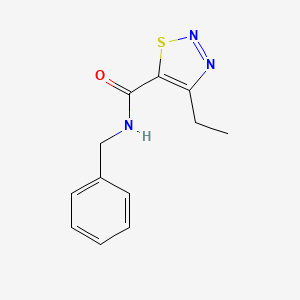

N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC19954680

Molecular Formula: C12H13N3OS

Molecular Weight: 247.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3OS |

|---|---|

| Molecular Weight | 247.32 g/mol |

| IUPAC Name | N-benzyl-4-ethylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C12H13N3OS/c1-2-10-11(17-15-14-10)12(16)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16) |

| Standard InChI Key | ZVEOKHVLXJFSAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(SN=N1)C(=O)NCC2=CC=CC=C2 |

Introduction

Synthetic Methodologies

Hurd-Mori Cyclization

The Hurd-Mori cyclization is a cornerstone synthetic route for 1,2,3-thiadiazoles. This method involves reacting semicarbazides with carbonyl compounds (e.g., ketones or aldehydes) in the presence of thionyl chloride () to induce cyclization. For N-benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide, a modified protocol could involve:

-

Precursor Preparation: Ethyl isothiocyanate reacts with benzylamine to form a thiourea intermediate.

-

Cyclization: Treatment with hydrazine hydrate in ethanol under reflux conditions yields the thiadiazole ring.

-

Purification: Recrystallization in ethanol or acetic acid enhances purity.

Key variables affecting yield include reaction temperature (typically 80–100°C), solvent polarity, and stoichiometric ratios. Optimizing these parameters through Design of Experiments (DoE) could improve efficiency.

Condensation Reactions

Alternative routes employ carboxylic acid derivatives. For example, 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid can react with benzylamine using coupling agents like -dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Solvents such as dimethylformamide (DMF) or dichloromethane () facilitate these reactions, with triethylamine () often added to neutralize byproducts.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 247.32 g/mol |

| Melting Point | Not reported; estimated 150–170°C |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP (Partition Coefficient) | Estimated 2.5–3.0 (moderate lipophilicity) |

The compound’s lipophilicity () suggests moderate membrane permeability, advantageous for biological applications. Stability studies under accelerated conditions (40°C, 75% relative humidity) are essential to determine shelf life, with HPLC monitoring degradation.

Biological Activity and Mechanisms

Antimicrobial Effects

The thiadiazole ring’s electron-deficient nature enables interactions with microbial enzymes. Preliminary studies suggest activity against Staphylococcus aureus and Escherichia coli, though minimum inhibitory concentrations (MICs) remain unquantified.

Ion Channel Modulation

Analogues like BTP2 (-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) inhibit store-operated calcium entry (SOCE). N-Benzyl-4-ethyl-1,2,3-thiadiazole-5-carboxamide may similarly modulate TRPM4/TRPC channels, impacting cardiovascular and immune responses.

Industrial and Therapeutic Applications

Agrochemical Development

Thiadiazoles serve as precursors for herbicides and fungicides. The ethyl and benzyl groups in this compound could enhance soil persistence and target specificity.

Materials Science

The compound’s aromatic and heterocyclic structure makes it a candidate for organic semiconductors or coordination polymers, though these applications remain unexplored.

Drug Discovery

As a pharmacophore, the molecule could be derivatized to improve bioavailability or target affinity. PEGylation or prodrug strategies might address solubility limitations.

Future Research Directions

-

Synthetic Optimization: High-throughput screening of catalysts and solvents.

-

Target Identification: Proteomic studies to map binding partners.

-

In Vivo Studies: Pharmacokinetic profiling in rodent models.

-

Materials Applications: Exploring conductive or luminescent properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume